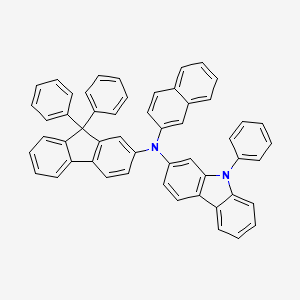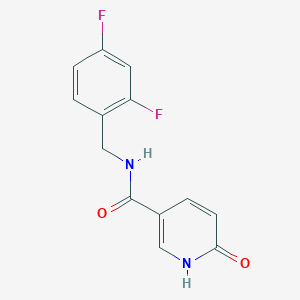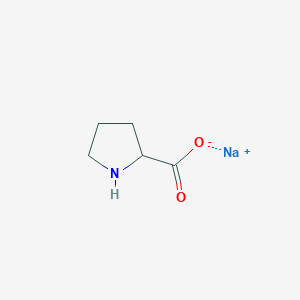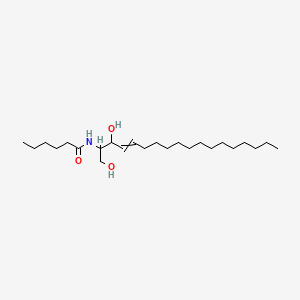![molecular formula C25H25BrN2O3S B12498467 4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B12498467.png)
4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-methylbenzyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-methylbenzyl)benzenesulfonamide is a complex organic compound that features a combination of bromine, dihydroisoquinoline, and benzenesulfonamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-methylbenzyl)benzenesulfonamide typically involves multiple steps. One efficient route involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the generation of the desired cyclization products in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale reactions and ensuring the purity and consistency of the final product.
化学反応の分析
Types of Reactions
4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural components may interact with biological targets, making it useful in the study of biochemical pathways.
Medicine: The compound’s pharmacophore elements suggest potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
作用機序
The mechanism of action of 4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
類似化合物との比較
Similar Compounds
Similar compounds include other N-alkylated dihydroisoquinolinones and benzenesulfonamide derivatives. These compounds share structural features with 4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-methylbenzyl)benzenesulfonamide, such as the dihydroisoquinoline core and the sulfonamide group .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
特性
分子式 |
C25H25BrN2O3S |
|---|---|
分子量 |
513.4 g/mol |
IUPAC名 |
4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C25H25BrN2O3S/c1-19-6-8-20(9-7-19)16-28(32(30,31)24-12-10-23(26)11-13-24)18-25(29)27-15-14-21-4-2-3-5-22(21)17-27/h2-13H,14-18H2,1H3 |
InChIキー |
SJDYBMQLGAFDOS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN(CC(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12498391.png)
![2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B12498410.png)



![N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498427.png)
![Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12498430.png)
![Methyl 3-{[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12498437.png)

![N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine](/img/structure/B12498460.png)
![1-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498469.png)

![4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12498482.png)

